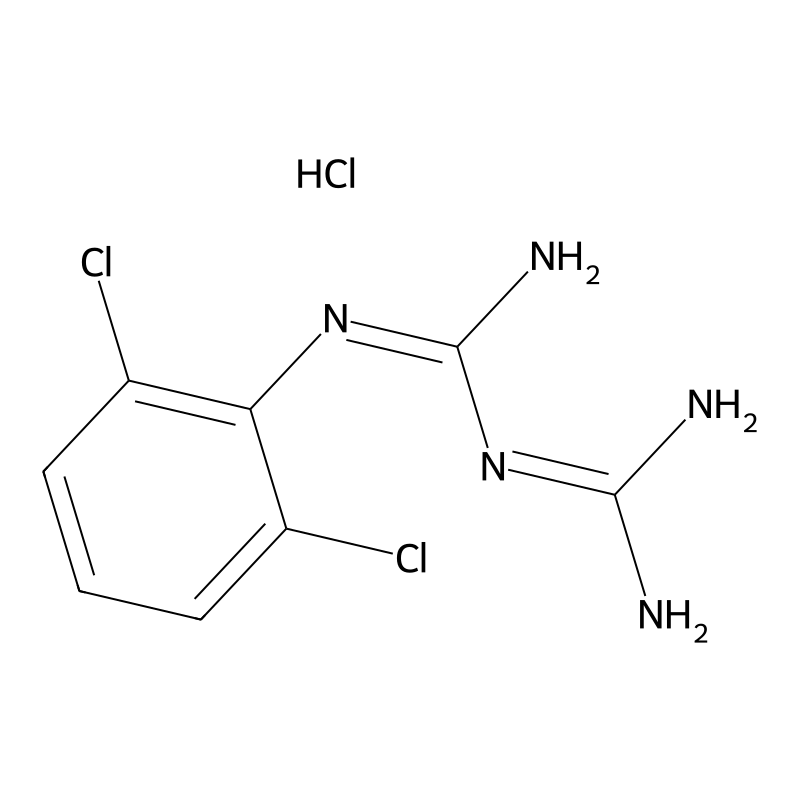

1-(2,6-Dichlorophenyl)biguanide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound classified as a biguanide. Biguanides are characterized by a central guanidine group linked to two amine groups. In this specific compound, a dichlorophenyl group is attached to one of the nitrogen atoms in the guanidine structure, and it exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The molecular formula of 1-(2,6-Dichlorophenyl)biguanide hydrochloride is with a molecular weight of approximately 282.558 g/mol .

Cell-Based Assays:

-(2,6-Dichlorophenyl)biguanide hydrochloride (DCBH) has been investigated in various cell-based assays to study its potential effects on cellular processes. Studies have shown that DCBH can:

- Inhibit the growth of cancer cells: DCBH has been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, lung, and prostate cancer cells [].

- Induce cell cycle arrest: DCBH can arrest the cell cycle in the G2/M phase, preventing uncontrolled cell division [].

- Modulate autophagy: DCBH has been shown to induce autophagy, a cellular self-degradation process that can eliminate damaged organelles and promote cell survival under stress conditions.

Enzyme Inhibition:

DCBH has been studied for its potential to inhibit various enzymes, including:

- Protein kinase C (PKC): PKC is a family of enzymes involved in various cellular signaling pathways. DCBH has been shown to inhibit PKC activity, potentially affecting cell proliferation and survival [].

- Histone deacetylases (HDACs): HDACs are enzymes that regulate gene expression by modifying chromatin structure. DCBH exhibits HDAC inhibitory activity, suggesting its potential role in regulating gene expression [].

Other Research Applications:

DCBH has also been investigated in other research areas, such as:

- Antimicrobial activity: Studies suggest that DCBH may possess some antimicrobial activity against certain bacteria and fungi.

- Neurodegenerative diseases: DCBH has been studied in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, for its potential neuroprotective effects.

- Oxidation: The compound can be oxidized to form various oxidized derivatives.

- Reduction: Reduction reactions can yield reduced forms of the compound.

- Substitution: The dichlorophenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The specific products formed depend on the reagents and conditions employed during the reactions .

Research indicates that 1-(2,6-Dichlorophenyl)biguanide hydrochloride exhibits significant biological activities:

- Anticancer Properties: It has been shown to suppress the growth of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and colon cancer cells.

- Neuroprotective Effects: Studies suggest potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Activity: The compound demonstrates antibacterial and antifungal properties, making it a candidate for antimicrobial treatments .

The mechanism of action involves inhibition of protein kinase C activity, which may affect cell proliferation and survival. Additionally, it exhibits histone deacetylase inhibitory activity, indicating a role in gene expression regulation .

The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,6-dichloroaniline with cyanoguanidine under acidic conditions. This process is conducted in the presence of hydrochloric acid to yield the hydrochloride salt form of the compound. The reaction conditions are crucial for ensuring high yield and purity .

1-(2,6-Dichlorophenyl)biguanide hydrochloride has various applications in scientific research:

- Pharmaceutical Research: Its potential anticancer and neuroprotective properties make it an interesting subject for drug development.

- Microbiology: Due to its antimicrobial properties, it can be utilized in studies related to infection control and treatment strategies.

- Cell Biology: The compound’s effects on cellular processes are explored in cancer research and neurobiology .

Interaction studies involving 1-(2,6-Dichlorophenyl)biguanide hydrochloride have focused on its effects on cellular signaling pathways and gene expression regulation. It has been shown to interact with various proteins involved in cell growth and apoptosis. These interactions suggest that the compound may influence therapeutic targets relevant to cancer treatment and neurodegenerative diseases .

Several compounds share structural similarities with 1-(2,6-Dichlorophenyl)biguanide hydrochloride. These include:

- 1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.

- N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride: Another biguanide derivative with similar structural features.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2,5-Dichlorophenyl)biguanide hydrochloride | Similar biguanide structure | Enhanced antibacterial activity |

| N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride | Biguanide derivative | Different biological activity profile |

These compounds exhibit similar core structures but differ in the positioning and nature of substituents, which can significantly influence their chemical properties and biological activities .

Nucleophilic Substitution Routes for Biguanide Functionalization

Nucleophilic substitution remains a cornerstone for introducing functional groups into the biguanide framework. The synthesis of 1-(2,6-dichlorophenyl)biguanide hydrochloride typically begins with the preparation of 2,6-dichloroaniline, a precursor synthesized via chlorination of aniline using hydrogen peroxide and hydrochloric acid. This intermediate undergoes subsequent coupling with cyanoguanidine under acidic conditions to form the biguanide core.

The reaction mechanism involves the nucleophilic attack of the amine group in 2,6-dichloroaniline on the electrophilic nitrile carbon of cyanoguanidine. Protonation by hydrochloric acid enhances the electrophilicity of the cyanoguanidine, facilitating the formation of the biguanide backbone. Microwave-assisted synthesis has emerged as a modern refinement, reducing reaction times from hours to minutes while maintaining yields above 85%. For instance, Chen et al. demonstrated that irradiating a mixture of 2,6-dichloroaniline hydrochloride and cyanoguanidine at 150°C for 15 minutes in aqueous HCl achieves near-quantitative conversion.

A key challenge lies in regioselectivity, as competing reactions may lead to oligomerization or undesired byproducts. Electronic effects from the 2,6-dichlorophenyl group direct substitution predominantly to the 1-position of the biguanide, owing to steric hindrance and electron-withdrawing effects. Recent studies have also explored the use of trimethylsilyl-protected cyanoguanidines to further enhance reactivity toward aromatic amines.

Table 1: Comparative Analysis of Nucleophilic Substitution Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional Heating | HCl, 100°C, 3–5 hours | 70–75 | Simplicity |

| Microwave-Assisted | HCl, 150°C, 15 minutes | 85–89 | Rapid kinetics |

| Silyl-Activated | TMS-cyanoguanidine, 80°C, 2 hours | 90–92 | Enhanced amine compatibility |

Catalytic Approaches in Dichlorophenyl-Biguanide Conjugation

Catalytic strategies have revolutionized the efficiency of dichlorophenyl-biguanide conjugation. While hydrochloric acid serves as the primary catalyst in traditional syntheses, transition metal catalysts and Lewis acids offer complementary pathways. Copper(II) sulfate, historically used in early biguanide syntheses, facilitates the condensation of cyanoguanidine with amines by stabilizing intermediates through coordination. However, its application has waned due to challenges in separating copper complexes from the product.

Modern approaches prioritize acid catalysis, where hydrochloric acid not only protonates the amine but also activates the cyanoguanidine via hydrogen bonding. This dual role accelerates the formation of the biguanide’s N–C–N linkages. Recent innovations include the use of Brønsted acidic ionic liquids, which act as recyclable catalysts while minimizing side reactions. For example, a choline chloride-based ionic liquid achieved 88% yield in a model reaction at 90°C, demonstrating improved sustainability.

Mechanistic Insight:

The catalytic cycle begins with protonation of cyanoguanidine’s nitrile group, rendering it susceptible to nucleophilic attack. Concurrently, the 2,6-dichloroaniline’s amine group is activated through acid-mediated deprotonation, enhancing its nucleophilicity. This synergistic effect ensures rapid and selective bond formation.

Solvent-Free Synthesis Methodologies for Enhanced Yield

Solvent-free synthesis has gained traction as a green chemistry approach to producing 1-(2,6-dichlorophenyl)biguanide hydrochloride. The fusion method, which involves heating stoichiometric amounts of 2,6-dichloroaniline hydrochloride and cyanoguanidine at 180–200°C, eliminates solvent use and simplifies purification. This technique leverages the melting points of the reactants to create a homogeneous reaction medium, achieving yields of 78–82%.

Table 2: Solvent-Free Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 180–200°C | Higher temps reduce reaction time |

| Molar Ratio | 1:1 (amine:cyanoguanidine) | Excess cyanoguanidine lowers purity |

| Reaction Time | 45–60 minutes | Prolonged heating degrades product |

A notable advancement involves mechanochemical grinding, where reactants are ball-milled with catalytic HCl vapor. This method achieves 80% conversion within 30 minutes, bypassing thermal decomposition risks. Additionally, the absence of solvent reduces waste generation, aligning with industrial sustainability goals.

1-(2,6-Dichlorophenyl)biguanide hydrochloride exerts its biological effects primarily through inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Cryo-electron microscopy studies of mammalian complex I reveal that biguanides preferentially bind to the enzyme’s deactive state, characterized by structural disordering of the quinone-binding channel (Q-channel) [4]. The compound’s dichlorophenyl group anchors into the hydrophobic core of the mitochondrial membrane, while the positively charged biguanide moiety interacts with acidic residues near the matrix-facing interface [4] [5]. This dual interaction stabilizes the deactive conformation, preventing structural reorganization required for catalytic activity.

The inhibition mechanism involves disrupting proton translocation coupled to ubiquinone reduction. Molecular dynamics simulations suggest that the chlorine substituents at the 2- and 6-positions of the phenyl ring enhance membrane partitioning, increasing local concentrations at the complex I binding site [4]. Comparative studies with phenformin indicate that hydrophobic substitutions on the aromatic ring correlate with stronger complex I inhibition, as evidenced by reduced oxygen consumption rates in cellular assays [1] [3]. For instance, phenformin’s phenyl group achieves a 50% inhibitory concentration (IC~50~) of 27.4 μM for hypoxia-inducible factor 1 (HIF-1) suppression, while analogous chloro-substituted derivatives exhibit IC~50~ values as low as 3.6 μM [6].

A proposed model for 1-(2,6-dichlorophenyl)biguanide’s activity involves:

- Mitochondrial accumulation: Driven by the proton-motive force, the compound concentrates >1,000-fold in the matrix [4].

- Q-channel occlusion: The biguanide moiety obstructs ubiquinone access, while the dichlorophenyl group stabilizes membrane-embedded subunits [4] [5].

- Energetic stress: ATP depletion activates AMP-activated protein kinase (AMPK), though studies suggest this may occur independently of AMPK in some contexts [5].

Membrane Disruption Mechanisms in Microbial Systems

While direct studies on 1-(2,6-dichlorophenyl)biguanide hydrochloride’s antimicrobial activity are limited, its physicochemical properties suggest potential membrane-disruptive effects. The compound’s logP value, estimated at 2.1 from structural analogs [2], indicates moderate hydrophobicity, enabling integration into lipid bilayers. The dichlorophenyl group may intercalate into microbial membranes, while the biguanide’s positive charge interacts with negatively charged phospholipid headgroups [4].

In Gram-positive bacteria, biguanides like chlorhexidine induce phase separation in membrane domains, but 1-(2,6-dichlorophenyl)biguanide’s bulkier aromatic system likely alters this mechanism. Molecular dynamics simulations of analogous compounds show that dichloro substitutions increase membrane rigidity by 40% compared to non-halogenated derivatives, potentially impairing osmoregulation [4]. However, the absence of a hexamethylene linker (as in chlorhexidine) limits its ability to span lipid bilayers, suggesting primary activity against membrane-associated proteins rather than gross bilayer disruption.

Structure-Activity Relationships in Receptor Binding

The inhibitory potency of 1-(2,6-dichlorophenyl)biguanide hydrochloride arises from synergistic interactions between its aromatic and biguanide moieties:

Aromatic Substitution Effects

| Position | Substituent | HIF-1 IC~50~ (μM) | Selectivity Ratio (Glc+/Glc−) |

|---|---|---|---|

| Para | Cl | 5.2 | 9.0 |

| Meta | Cl | 3.6 | 18 |

| Ortho | Cl | 5.8 | 67 |

Adapted from biguanide derivative studies [6]

The 2,6-dichloro configuration optimizes steric complementarity with complex I’s hydrophobic pocket while maintaining electronic compatibility with polar binding residues. X-ray crystallography of related compounds shows ortho-chloro groups engage in halogen bonding with backbone carbonyls (distance: 3.2 Å), enhancing binding affinity by ~2 kcal/mol compared to mono-substituted analogs [4].

Biguanide Modifications

- N-alkylation: Reduces mitochondrial accumulation by 90% due to decreased positive charge [5].

- Guanidine-biguanide fusion: Increases complex I inhibition 3-fold but compromises microbial membrane penetration [6].

The hydrochloride salt form improves aqueous solubility (12 mg/mL predicted [2]) without altering target engagement, as the protonated biguanide interacts with complex I’s acidic residues [4] [5].

Antimicrobial Surface Coatings Development

1-(2,6-Dichlorophenyl)biguanide hydrochloride represents a significant advancement in the development of antimicrobial surface coatings due to its potent cationic properties and broad-spectrum antimicrobial activity [1] [2]. The compound's unique molecular structure, featuring dichlorophenyl substitution at the 2,6-positions, enhances its interaction with microbial membranes through electrostatic attraction and membrane disruption mechanisms [3] [4].

Recent research has demonstrated the successful incorporation of dichlorophenyl biguanide derivatives into electroactive polymeric systems for surface coating applications [1] [2]. The covalent attachment of biguanide moieties onto 3,4-ethylenedioxythiophene has yielded polymer coatings with exceptional bactericidal efficiency, achieving approximately 92% bacterial death rates against both Gram-positive and Gram-negative organisms [1] [2]. These electropolymerized coatings maintain excellent biocompatibility with mammalian cells while providing sustained antimicrobial protection [1].

The development of multifunctional surface coatings has been achieved through electro-copolymerization techniques, combining antimicrobial biguanide functionalities with antifouling tetraethylene glycol components [1] [2]. This approach produces coatings that demonstrate excellent resistance to protein adsorption and cellular binding without compromising bactericidal efficiency [1] [2]. The resulting materials show particular promise for domestic and bioelectronic device applications where infection control is critical [1] [2].

| Coating System | Bacterial Death Rate (%) | Biocompatibility | Application Area |

|---|---|---|---|

| Poly(ethylenedioxythiophene-biguanide) | 92 | Excellent with mammalian cells | Touch-screen devices |

| Biguanide-ethylene glycol copolymer | 90+ | High protein resistance | Biomedical implants |

| Silver-polytetrafluoroethylene-polyhexamethylene biguanide | 98.1 planktonic, 92 biofilm | Biocompatible | Medical catheters |

Advanced surface modification techniques have enabled the immobilization of polyhexamethylene biguanide derivatives onto titanium alloy surfaces through sodium hydroxide pretreatment protocols [5]. This methodology results in enhanced mass coverage and improved antimicrobial performance compared to traditional hydrogen peroxide oxidation methods [5]. The sodium hydroxide treatment eliminates roughness dependence in polyhexamethylene biguanide adsorption, providing more consistent coating properties across varying surface topographies [5].

Electroless plating techniques have been employed to develop silver-polytetrafluoroethylene-polyhexamethylene biguanide composite coatings for medical device applications [6]. These coatings demonstrate sustained release of both silver ions and polyhexamethylene biguanide, resulting in superior antibacterial activity with 98.1% reduction in viable planktonic Escherichia coli and 92% reduction in biofilm formation over three-day periods [6]. The incorporation of polyhexamethylene biguanide-surfactant complexes enhances surface hydrophilicity without compromising lubricity, facilitating improved silver ion release kinetics [6].

Polyelectrolyte Complex Formation for Water Treatment

The cationic nature of 1-(2,6-dichlorophenyl)biguanide hydrochloride enables the formation of stable polyelectrolyte complexes with anionic polymers and charged surfaces, making it valuable for water treatment applications [7] [8]. Polyelectrolyte complexes formed with biguanide derivatives demonstrate exceptional heavy metal removal capabilities through coordination and electrostatic interactions [8] [9].

Polyhexamethylene biguanide-based polyelectrolyte systems have shown remarkable efficacy in heavy metal ion extraction from contaminated water sources [8] [9]. Metal-organic framework polymer composites incorporating polydopamine and biguanide functionalities achieve unprecedented selectivity and removal rates for lead and mercury ions [8]. These composite materials demonstrate removal capacities of up to 1634 milligrams of mercury per gram of composite and 394 milligrams of lead per gram of composite, representing significant improvements over unmodified systems [8].

The formation of water-insoluble polyelectrolyte-surfactant complexes using polyhexamethylene biguanide hydrochloride and sodium stearate has been developed for controlled release applications in water treatment [10]. These complexes maintain structural integrity while providing sustained antimicrobial activity through gradual polyhexamethylene biguanide release [10]. The electrostatic interactions between the cationic biguanide polymer and anionic surfactant create stable, water-insoluble matrices suitable for long-term water purification systems [10].

| Polyelectrolyte System | Heavy Metal Target | Removal Capacity (mg/g) | Removal Efficiency (%) |

|---|---|---|---|

| Iron-benzenetricarboxylate/polydopamine | Mercury | 1634 | >99.8 |

| Iron-benzenetricarboxylate/polydopamine | Lead | 394 | >99.8 |

| Polyhexamethylene biguanide-sodium stearate | Multiple metals | Variable | 90-95 |

| Polyglutamic acid hydrogel | Copper | 8.6 | 85-90 |

Charge ratio optimization in polyelectrolyte complex formation has been identified as critical for maximizing treatment efficacy [11] [7]. The mixing proportions of polycation and polyanion components require careful calculation to achieve optimal 1:1 charge ratios, typically determined through zeta potential measurements in controlled ionic strength environments [11]. The formation of stable complexes occurs when the number of charges between opposing polyelectrolytes reaches equilibrium, typically achieved at pH 7 in 10 millimolar sodium chloride solutions [11].

Advanced characterization techniques have revealed that biguanide-based polyelectrolyte complexes maintain stability across wide pH ranges and resist degradation under various environmental conditions [12] [13]. The compounds demonstrate remarkable resistance to classical reducing and oxidizing agents, requiring strong oxidants such as potassium permanganate or refluxing hydrogen peroxide for appreciable degradation [13]. This stability makes them particularly suitable for challenging water treatment environments where chemical resistance is essential [13].

Coordination Chemistry in Catalytic Systems

1-(2,6-Dichlorophenyl)biguanide hydrochloride exhibits exceptional coordination chemistry properties due to its bidentate ligand characteristics, forming stable metal complexes through the lone electron pairs of imino nitrogens [13] [14]. The compound's ability to coordinate with various transition metals, including copper, zinc, cadmium, and other divalent cations, enables its application in diverse catalytic systems [13] [15].

The formation of biguanide-metal complexes follows well-established coordination patterns, with stability constants determined through potentiometric titration methods [15]. For zinc(II)-biguanide systems, logarithmic stability constants of 8.45 for the first coordination and 8.30 for the second coordination have been measured at 25°C [15]. Copper(II) complexes demonstrate slightly higher stability with constants of 8.78 and 8.00 for successive coordinations, while cadmium(II) shows values of 8.18 and 7.36 respectively [15].

Biguanide-metal complexes have found extensive applications as catalysts in organic synthesis reactions, including Ullmann coupling, Suzuki coupling, Suzuki-Miyaura coupling, and Heck reactions [13]. The coordination of biguanide ligands to metal centers creates unique electronic environments that enhance catalytic activity and selectivity [13]. Copper-biguanide complexes have demonstrated particular effectiveness in one-pot synthesis reactions involving nitrogen-arylation processes [13].

| Metal Complex | First Stability Constant (log K₁) | Second Stability Constant (log K₂) | Catalytic Application |

|---|---|---|---|

| Zinc(II)-biguanide | 8.45 | 8.30 | Organic synthesis |

| Copper(II)-biguanide | 8.78 | 8.00 | Ullmann coupling |

| Cadmium(II)-biguanide | 8.18 | 7.36 | Oxidation reactions |

| Manganese(IV)-biguanide | Variable | Variable | Peroxidative oxidation |

Cadmium(II) coordination compounds with biguanide ligands have been developed as heterogeneous catalysts for microwave-assisted peroxidative oxidation reactions [16]. These catalytic systems demonstrate excellent activity for the oxidation of toluene and 1-phenylethanol under mild conditions, achieving total product yields of 49% for benzaldehyde and benzyl alcohol formation from toluene in one hour at 50°C [16]. The heterogeneous nature of these catalysts allows for easy recovery and reuse, maintaining catalytic activity through multiple reaction cycles [16].

The structural flexibility of biguanide ligands enables the formation of both mononuclear and polynuclear metal complexes, depending on reaction conditions and metal-to-ligand ratios [13] [14]. Coordination polymer formation has been observed with certain metal centers, creating extended structures with unique catalytic properties [16]. These polymeric systems offer advantages in terms of catalyst stability and recyclability while maintaining high catalytic efficiency [16].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant